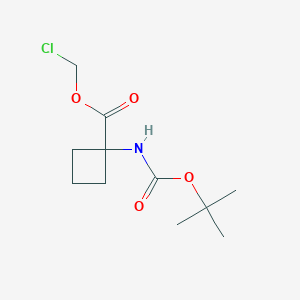
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride
Overview
Description
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, commonly referred to as RAPA-HCl, is a synthetic organic compound used as a research tool in scientific laboratories. It is a chiral molecule that is used to study the effects of chirality in drug design and development. RAPA-HCl is a versatile compound that has a wide variety of applications in laboratory experiments, such as drug design and development, biochemical studies, and physiological studies. The aim of
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis from Ketones : (R)-1-(1H-indol-3-yl)propan-2-amines, similar in structure to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, were synthesized through a sequence involving the Nef reaction, condensation with ketones, and desulfonation. This method provided a time-saving and cost-effective synthesis with excellent enantiopurity (over 99% e.e.) (Peng et al., 2013).
Thermochemical Analysis of Azepan Compounds : A study on azepan and azepan-1-ylacetonitrile, which share structural similarities with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, involved thermochemical experiments and computational studies. It provided insights into the conformational energetics and reactivity behavior of these types of compounds (Freitas et al., 2014).
Potential Applications in Pharmacology and Biochemistry
Generation of Structurally Diverse Libraries : Utilizing similar compounds like 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, researchers have generated diverse compound libraries. These libraries are beneficial for drug discovery and bioactive molecule synthesis (Roman, 2013).
Synthesis of Chiral Amines : Research on azepine/oxazepine-type cyclic imine hydrochlorides, closely related to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, has led to the synthesis of various chiral amines. These amines have applications in asymmetric synthesis, which is crucial in producing optically active pharmaceuticals (Li et al., 2017).
Industrial and Synthetic Applications
Synthetic Pathways for Active Pharmaceutical Ingredients : The compound has been used in synthesizing key intermediates for drugs like cinacalcet hydrochloride, demonstrating its value in industrial-scale pharmaceutical production (Mathad et al., 2011).
Development of Novel Compounds with Biological Activity : Novel compounds with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride as a core structure have been synthesized and evaluated for potential biological activities, such as antimicrobial properties (Demchenko et al., 2020).
properties
IUPAC Name |
(2R)-1-(azepan-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIAOLTZUSZLP-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415995.png)


amine](/img/structure/B1415999.png)


![2-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-1-methyl-6-[(4-nitrophenyl)methyl]-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B1416007.png)






![3-{[(Tert-butoxycarbonyl)amino]methyl}[1,1-biphenyl]-3-carboxylic acid](/img/structure/B1416018.png)